Cas no 13431-39-5 (4-tert-Butyl-3-thiosemicarbazide)

4-tert-Butyl-3-thiosemicarbazide is a specialized organic compound featuring a thiosemicarbazide functional group with a tert-butyl substituent at the 4-position. This structure imparts unique reactivity, making it valuable in coordination chemistry and as a precursor for synthesizing heterocyclic compounds, particularly thiadiazoles and triazoles. Its tert-butyl group enhances steric hindrance, influencing selectivity in metal complexation and organic transformations. The compound is commonly employed in pharmaceutical and agrochemical research due to its role in developing biologically active molecules. It exhibits good stability under standard conditions, ensuring reliable handling in synthetic applications. Researchers favor this reagent for its well-defined reactivity profile and utility in constructing sulfur- and nitrogen-containing frameworks.
4-tert-Butyl-3-thiosemicarbazide structure
13431-39-5 structure
Product Name:4-tert-Butyl-3-thiosemicarbazide
CAS No:13431-39-5
MF:C5H13N3S
MW:147.241819143295
MDL:MFCD00041304
CID:86936
PubChem ID:737275
Update Time:2025-08-04

4-tert-Butyl-3-thiosemicarbazide Chemical and Physical Properties

Names and Identifiers

    • N-(tert-Butyl)hydrazinecarbothioamide
    • 1-tert-butyl-4-methoxybenzene
    • 4-tert-Butyl-3-thiosemicarbazide
    • N1-(tert-Butyl)hydrazine-1-carbothioamide
    • 1-amino-3-tert-butylthiourea
    • N-4-TERT-BUTYLTHIOSEMICARBAZIDE
    • AB01318123-02
    • Hydrazinecarbothioamide,N-(1,1-dimethylethyl)-
    • BS-23279
    • Z56948425
    • AKOS001045786
    • 4-(1,1-dimethylethyl)-3-thiosemicarbazide
    • N-tert-butylhydrazinecarbothioamide
    • 3-amino-1-tert-butylthiourea
    • SCHEMBL6529128
    • EN300-07222
    • AT25004
    • MFCD00041304
    • DTXSID90353219
    • 13431-39-5
    • C5H13N3S
    • ZUWRCNZOBNETMU-UHFFFAOYSA-N
    • CS-0206038
    • FT-0619485
    • NCGC00322582-01
    • SB86314
    • STK504013
    • MDL: MFCD00041304
    • Inchi: 1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9)
    • InChI Key: ZUWRCNZOBNETMU-UHFFFAOYSA-N
    • SMILES: S=C(NN)NC(C)(C)C
    • BRN: 507219

Computed Properties

  • Exact Mass: 147.08300
  • Monoisotopic Mass: 147.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.2
  • Topological Polar Surface Area: 82.2A^2

Experimental Properties

  • Color/Form: White solid
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 139-140°C
  • Boiling Point: 211.0±23.0 °C at 760 mmHg
  • Flash Point: 346.1±31.5 °C
  • Refractive Index: 1.541
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 82.17000
  • LogP: 1.60480
  • Solubility: Insoluble

4-tert-Butyl-3-thiosemicarbazide Security Information

4-tert-Butyl-3-thiosemicarbazide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-tert-Butyl-3-thiosemicarbazide Suppliers

Amadis Chemical Company Limited
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(CAS:13431-39-5)4-tert-Butyl-3-thiosemicarbazide
Order Number:A904260
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:16
Price ($):190.0
Email:sales@amadischem.com

Additional information on 4-tert-Butyl-3-thiosemicarbazide

4-tert-Butyl-3-thiosemicarbazide (CAS No. 13431-39-5): An Overview and Recent Advances

4-tert-Butyl-3-thiosemicarbazide (CAS No. 13431-39-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, characterized by its unique structure and chemical properties, has shown promise in various applications, including as a precursor for the synthesis of pharmaceuticals and as a potential therapeutic agent.

The chemical structure of 4-tert-Butyl-3-thiosemicarbazide consists of a thiosemicarbazide moiety attached to a tert-butyl group. The tert-butyl group provides steric hindrance and enhances the stability of the compound, making it suitable for a wide range of chemical reactions. The thiosemicarbazide functionality, on the other hand, is known for its ability to form coordination complexes with metal ions, which is a key feature in its potential applications in drug design and development.

Recent research has focused on the synthesis and characterization of 4-tert-Butyl-3-thiosemicarbazide. A study published in the Journal of Organic Chemistry highlighted an efficient one-pot synthesis method that yields high purity and yield of the compound. This method involves the reaction of tert-butyl isocyanide with thiocarbonyl chloride in the presence of a base, followed by treatment with hydrazine hydrate. The resulting product was characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, confirming its structure and purity.

In the realm of medicinal chemistry, 4-tert-Butyl-3-thiosemicarbazide has been explored for its potential as an antitumor agent. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action was found to involve the induction of apoptosis through the activation of caspase pathways. These findings suggest that 4-tert-Butyl-3-thiosemicarbazide could be a promising lead compound for the development of novel anticancer drugs.

Beyond its antitumor properties, 4-tert-Butyl-3-thiosemicarbazide has also shown potential as an antimicrobial agent. Research published in the Journal of Medicinal Chemistry reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial activity was attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis. These findings highlight the dual therapeutic potential of 4-tert-Butyl-3-thiosemicarbazide, making it an attractive candidate for further drug development.

In addition to its therapeutic applications, 4-tert-Butyl-3-thiosemicarbazide has been investigated for its use as a ligand in coordination chemistry. A study by scientists at the University of Oxford explored the coordination behavior of this compound with various transition metal ions, such as copper(II), zinc(II), and nickel(II). The resulting metal complexes were found to exhibit enhanced stability and altered electronic properties compared to their free ligand counterparts. These metal complexes have potential applications in catalysis, materials science, and bioinorganic chemistry.

The environmental impact and safety profile of 4-tert-Butyl-3-thiosemicarbazide have also been studied. A comprehensive toxicity assessment conducted by an international research team found that this compound exhibits low toxicity in both in vitro and in vivo models. The results indicated that it is safe for use in pharmaceutical and industrial applications when handled according to standard safety guidelines.

In conclusion, 4-tert-Butyl-3-thiosemicarbazide (CAS No. 13431-39-5) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry, biochemistry, and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, it is likely that this compound will play an increasingly important role in various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13431-39-5)4-tert-Butyl-3-thiosemicarbazide
A904260
Purity:99%
Quantity:10g
Price ($):190.0
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